molecular formula C10H6ClF3O2 B2838074 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride CAS No. 306936-02-7

3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride

Cat. No.: B2838074
CAS No.: 306936-02-7
M. Wt: 250.60 g/mol
InChI Key: CPPPIWVKTNRQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride” is a chemical compound with the molecular formula C10H6ClF3O2 . It is a versatile material used in scientific research due to its unique properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: FC(F)(F)OC1=CC=C(C=CC(Cl)=O)C=C1 . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 250.6 . It has a density of 1.397g/cm3 and a boiling point of 276.9ºC at 760mmHg . The melting point and other physical properties are not specified in the search results .

Scientific Research Applications

Polymer Synthesis and Material Science

One study discussed the synthesis of polyesters containing hexafluoro-2-propoxy groups, showcasing the utility of similar trifluoromethyl-containing compounds in creating materials with unique solubility and thermal properties (Reddy et al., 1996). The development of thin film composite membranes for reverse osmosis applications also highlights the role of trifluoromethyl and related groups in enhancing material performance, especially in terms of solubility and thermal stability (Li et al., 2007).

Chemical Synthesis and Medicinal Chemistry

In the realm of chemical synthesis, trifluoromethyl groups, akin to those in "3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride," are pivotal in the development of pharmaceuticals and agrochemicals. For instance, the palladium-catalyzed trifluoromethylation of aryl chlorides represents a significant advancement, enabling the incorporation of trifluoromethyl groups into a broad range of aromatic substrates, thereby affecting the physical, chemical, and biological properties of the molecules (Cho et al., 2010).

Advanced Materials and Functionalization

The synthesis and functionalization of materials with specific properties, such as luminescent properties in europium complexes, are further examples of the application of compounds with trifluoromethyl groups. These materials find applications in sensors, optoelectronics, and as probes in biological systems, demonstrating the broad utility of trifluoromethyl-containing compounds (Biju et al., 2006).

Future Directions

One potential future direction for this compound is in the field of electrochromic devices. Compounds with a trifluoromethoxyphenyl group have been synthesized and characterized for their electrochromic behaviors . This work provides novel insights for the design of high transmittance change and high efficient multi-colored electrochromic polymers .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with propargyl chloride in the presence of a base to form 3-[4-(Trifluoromethoxy)phenyl]prop-2-ynal, which is then converted to the desired product by reaction with oxalyl chloride.", "Starting Materials": [ "4-(Trifluoromethoxy)benzaldehyde", "Propargyl chloride", "Base (e.g. NaOH, KOH)", "Oxalyl chloride" ], "Reaction": [ "Step 1: 4-(Trifluoromethoxy)benzaldehyde is reacted with propargyl chloride in the presence of a base (e.g. NaOH, KOH) to form 3-[4-(Trifluoromethoxy)phenyl]prop-2-ynal.", "Step 2: 3-[4-(Trifluoromethoxy)phenyl]prop-2-ynal is then reacted with oxalyl chloride to form 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride." ] }

CAS No.

306936-02-7

Molecular Formula

C10H6ClF3O2

Molecular Weight

250.60 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]prop-2-enoyl chloride

InChI

InChI=1S/C10H6ClF3O2/c11-9(15)6-3-7-1-4-8(5-2-7)16-10(12,13)14/h1-6H

InChI Key

CPPPIWVKTNRQFF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)Cl)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)OC(F)(F)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.